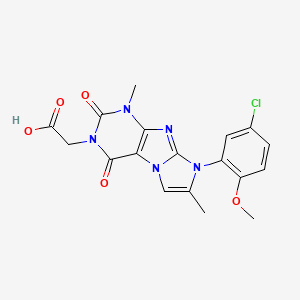![molecular formula C25H25ClN2O B2372391 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-chlorobenzyl)-1H-benzo[d]imidazole CAS No. 615280-76-7](/img/structure/B2372391.png)
2-((4-(tert-butyl)phenoxy)methyl)-1-(2-chlorobenzyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((4-(tert-butyl)phenoxy)methyl)-1-(2-chlorobenzyl)-1H-benzo[d]imidazole” is a complex organic molecule. It is related to the family of benzoimidazoles, which are heterocyclic aromatic organic compounds . This particular compound has a tert-butyl group and a phenoxy group attached to it .
Synthesis Analysis
The synthesis of such compounds often involves the use of flow microreactor systems . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using these systems . The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The tert-butyl group is a portion of a molecular structure equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 . The presence of this group, along with the phenoxy group and the 2-chlorobenzyl group, contributes to the overall structure of the compound .Applications De Recherche Scientifique
Synthesis and Reactivity
A study by Xiao-Ping Xu et al. (2007) discusses the synthesis and structural characterization of sodium and ytterbium complexes containing new imidazolidine-bridged bis(phenolato) ligands. This research provides insights into the complexation behaviors and potential applications of similar imidazole derivatives in the synthesis of metal-organic frameworks and catalysis (Xiao-Ping Xu, Yingming Yao, Yong Zhang, & Q. Shen, 2007).
Antioxidant Activity
Research by E. V. Buravlev, O. G. Shevchenko, and A. Kutchin (2021) explores the synthesis of new derivatives of 2,6-diisobornylphenol with various substituents, including imidazole derivatives, and their antioxidant activity. This study contributes to understanding the antioxidant potential of substituted benzimidazoles and related compounds, suggesting their application in materials science and medicinal chemistry for the development of new antioxidants (E. V. Buravlev, O. G. Shevchenko, & A. Kutchin, 2021).
Catalytic Properties
A study by S. Barroso, S. R. Aguiar, Rui F. Munhá, and Ana M Martins (2014) investigates new zirconium complexes supported by N-heterocyclic carbene (NHC) ligands derived from imidazole and phenol compounds, assessing their hydroamination catalytic properties. This research highlights the potential of imidazole-based compounds in catalysis, particularly in the synthesis of organic compounds via hydroamination reactions (S. Barroso, S. R. Aguiar, Rui F. Munhá, & Ana M Martins, 2014).
Luminescent Sensors
G. Emandi, Keith J. Flanagan, and M. Senge (2018) report on fluorescent imidazole-based chemosensors for the reversible detection of cyanide and mercury ions. This study illustrates the use of imidazole derivatives as luminescent sensors, offering a pathway for developing novel chemical sensors with high sensitivity and selectivity for environmental and biological applications (G. Emandi, Keith J. Flanagan, & M. Senge, 2018).
Propriétés
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-[(2-chlorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O/c1-25(2,3)19-12-14-20(15-13-19)29-17-24-27-22-10-6-7-11-23(22)28(24)16-18-8-4-5-9-21(18)26/h4-15H,16-17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVWJRDBOJYZRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




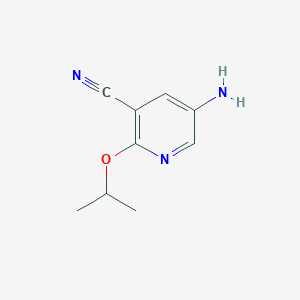
![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2372312.png)

![(Z)-ethyl 4-(((3,4-dimethoxyphenethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2372316.png)
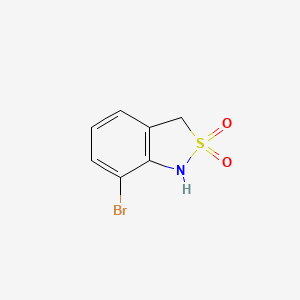
![5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione](/img/structure/B2372322.png)
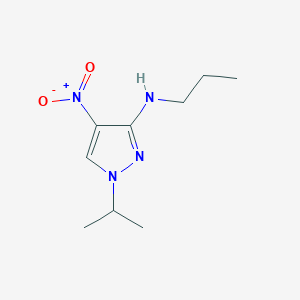
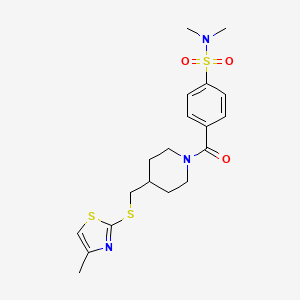
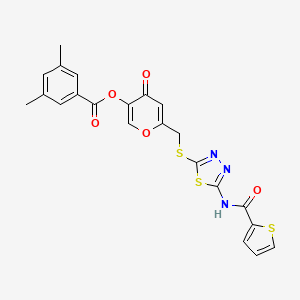
![6-Aminomethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2372329.png)
